Ethane-1,2-diylbis(phenylphosphinic acid)

Vue d'ensemble

Description

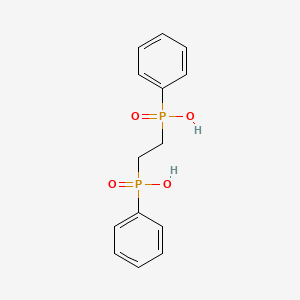

Ethane-1,2-diylbis(phenylphosphinic acid) is a chemical compound with the molecular formula C14H16O4P2 and a molecular weight of 310.22 g/mol . It is known for its unique structure, which includes two phenylphosphinic acid groups connected by an ethane-1,2-diyl linker. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethane-1,2-diylbis(phenylphosphinic acid) typically involves the reaction of phenylphosphinic acid with ethylene glycol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of ethane-1,2-diylbis(phenylphosphinic acid) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Ethane-1,2-diylbis(phenylphosphinic acid) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the phosphinic acid groups to phosphine groups.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly employed.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphine derivatives.

Substitution: Nitro or halogenated phenyl derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Cystic Fibrosis Treatment

One of the most notable applications of ethane-1,2-diylbis(phenylphosphinic acid) is in the treatment of cystic fibrosis. Research has indicated that this compound can correct the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, particularly in cases involving the F508del mutation. In studies, it has been shown to enhance the protein's functionality, thereby improving chloride ion transport across cell membranes, which is crucial for patients with this genetic disorder .

Anticancer Properties

Ethane-1,2-diylbis(phenylphosphinic acid) has also been investigated for its potential anticancer properties. Studies have indicated that phosphinic acid derivatives can exhibit cytotoxic effects against various cancer cell lines. This has prompted further exploration into its mechanism of action and efficacy as a chemotherapeutic agent .

Material Science Applications

Flame Retardants

In material science, ethane-1,2-diylbis(phenylphosphinic acid) is being studied as a flame retardant. Its phosphorus-containing structure provides effective flame-retardant properties when incorporated into polymers. This application is particularly relevant in industries where fire safety is paramount, such as construction and electronics .

Polymer Additives

The compound is also utilized as an additive in polymer formulations to enhance thermal stability and reduce flammability. Its incorporation into plastics and coatings helps improve their performance under high-temperature conditions .

Chemical Synthesis Applications

Ligand in Catalysis

Ethane-1,2-diylbis(phenylphosphinic acid) serves as a ligand in various catalytic processes. Its ability to form stable complexes with transition metals makes it valuable in facilitating reactions such as cross-coupling and hydrogenation. This application is crucial in organic synthesis where efficient catalysis is required to produce complex molecules .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of ethane-1,2-diylbis(phenylphosphinic acid) involves its interaction with specific molecular targets. For instance, it has been shown to stabilize certain protein structures by binding to specific sites, thereby modulating their activity. This compound can also interact with metal ions, forming stable complexes that can influence various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Bis-phosphinic acid derivatives: These compounds share a similar structural motif and are used in similar applications.

Ethane-1,2-diylbis(oxy)diisophthalic acid: Another compound with an ethane-1,2-diyl linker but with different functional groups, used in coordination chemistry.

Uniqueness

Ethane-1,2-diylbis(phenylphosphinic acid) is unique due to its specific combination of phenylphosphinic acid groups and ethane-1,2-diyl linker, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Activité Biologique

Ethane-1,2-diylbis(phenylphosphinic acid), with the chemical formula CHOP and CAS number 1089-77-6, is a compound that has garnered attention for its biological activity, particularly in the context of cystic fibrosis treatment. This article explores its mechanisms of action, biochemical pathways, and research findings related to its efficacy.

The primary biological target of Ethane-1,2-diylbis(phenylphosphinic acid) is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The compound has been shown to stabilize the F508del-Nucleotide Binding Domain 1 (NBD1) during co-translational folding, which is crucial for the proper functioning of CFTR. The F508del mutation leads to misfolding and degradation of CFTR, resulting in dysregulation of chloride ion transport across epithelial cells, contributing to the pathology of cystic fibrosis .

Interaction with CFTR

The binding of Ethane-1,2-diylbis(phenylphosphinic acid) to CFTR has been characterized through structural studies. The external phenyl group of the compound occupies critical positions in the NBD1 structure, facilitating interactions that mimic stabilizing effects typically provided by other residues in the protein. This interaction enhances the folding and stability of CFTR, allowing for improved function in cells expressing the F508del mutation .

Efficacy Studies

Recent studies have demonstrated that Ethane-1,2-diylbis(phenylphosphinic acid) (referred to as c407 in some literature) can significantly enhance CFTR activity in vitro. In experiments conducted on human bronchial epithelial cells derived from cystic fibrosis patients, c407 was shown to improve chloride ion transport when used alone or in combination with other correctors like VX-809. The results indicated a modest increase in functional CFTR levels, suggesting potential therapeutic applications .

Table 1: Summary of Efficacy Studies

| Study | Cell Type | Treatment | Result |

|---|---|---|---|

| Study 1 | HEK-293 cells | c407 alone | Minimal activity observed |

| Study 2 | Primary HBE cells | c407 + VX-809 | Significant increase (19% WT levels) |

| Study 3 | HNE cells | c407 alone | Modest increase (4.7% WT levels) |

Safety Profile

Ethane-1,2-diylbis(phenylphosphinic acid) carries a warning label due to potential hazards associated with its use. The compound has been classified with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Proper safety measures should be implemented when handling this compound in laboratory settings.

Propriétés

IUPAC Name |

2-[hydroxy(phenyl)phosphoryl]ethyl-phenylphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4P2/c15-19(16,13-7-3-1-4-8-13)11-12-20(17,18)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLYSEXHKNLCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CCP(=O)(C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90324863 | |

| Record name | NSC407882 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089-77-6 | |

| Record name | NSC407882 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC407882 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.